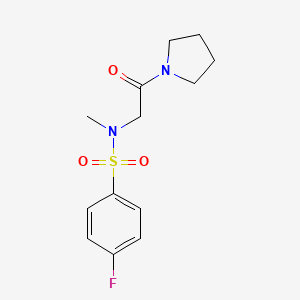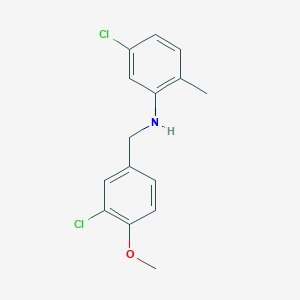![molecular formula C15H13Cl2N3O3 B5864429 N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5864429.png)
N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays a crucial role in regulating various physiological processes, including sleep, blood flow, and inflammation. The adenosine A1 receptor is primarily found in the brain, where it modulates the release of neurotransmitters. DPCPX has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
DPCPX selectively binds to the adenosine A1 receptor and blocks its activation by adenosine. This leads to an increase in the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. The increase in neurotransmitter release is thought to be responsible for the neuroprotective and cognitive-enhancing effects of DPCPX.
Biochemical and Physiological Effects
DPCPX has been shown to have various biochemical and physiological effects. It has been shown to increase cerebral blood flow, reduce inflammation, and inhibit the release of pro-inflammatory cytokines. DPCPX has also been shown to increase the expression of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which plays a crucial role in promoting neuronal survival and plasticity.
実験室実験の利点と制限
One of the major advantages of using DPCPX in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other adenosine receptors. However, one of the limitations of using DPCPX is its relatively low potency compared to other adenosine A1 receptor antagonists. This can make it more challenging to achieve the desired effects at lower concentrations.
将来の方向性
There are several future directions for the research on DPCPX. One potential area of research is the development of more potent and selective adenosine A1 receptor antagonists. This could lead to the development of more effective therapeutic agents for various neurological disorders. Another area of research is the investigation of the long-term effects of DPCPX on neuronal plasticity and cognitive function. Finally, the potential use of DPCPX as a diagnostic tool for various neurological disorders, such as Alzheimer's disease, is also an area of interest.
合成法
DPCPX can be synthesized using a multi-step chemical reaction. The first step involves the reaction of 2,4-dichlorophenol with propionic anhydride to form 2-(2,4-dichlorophenoxy)propanoic acid. This intermediate is then reacted with 2-aminopyridine to form DPCPX. The final product is purified using column chromatography.
科学的研究の応用
DPCPX has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have a neuroprotective effect in animal models of cerebral ischemia, traumatic brain injury, and spinal cord injury. DPCPX has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-9(22-13-6-5-10(16)8-11(13)17)15(21)23-20-14(18)12-4-2-3-7-19-12/h2-9H,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORCYDZQSUIDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=CC=N1)N)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=CC=N1)\N)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864348.png)
![2-{[(3-methyl-2-thienyl)methylene]amino}benzamide](/img/structure/B5864353.png)
![2-[4-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5864360.png)
![3-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5864367.png)
![2-(4-allyl-2-methoxyphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5864373.png)
![7,7-dimethyl-2-(methylthio)-4-(4-morpholinyl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5864387.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5864388.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864425.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5864436.png)
![4-[(4-methoxy-1-naphthyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5864440.png)
![1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone](/img/structure/B5864444.png)